molecular formula C17H20N4O5S B11218940 N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B11218940
M. Wt: 392.4 g/mol
InChI Key: IGVOGLAICHYSTL-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound with a unique structure that includes a quinazoline core, a dioxolo ring, and a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxolo Ring: This step involves the formation of the dioxolo ring through a cyclization reaction, often using reagents such as formaldehyde and an acid catalyst.

    Attachment of the Butanamide Side Chain: This is typically done through an amide coupling reaction, using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the quinazoline core can be reduced to form alcohols.

    Substitution: The amide and dioxolo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinazoline derivatives.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The dioxolo ring and sulfanylidene group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetamidoethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
  • N-(2-methoxyethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Uniqueness

N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor, antibacterial, and antitubercular properties, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 440.48 g/mol
Molecular Formula C21H20N4O5S
LogP 1.0205
LogD 1.0134
Polar Surface Area 93.385 Ų
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 10

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : The compound showed promising results with an IC50 value indicating effective inhibition of cell growth.
  • A549 (lung cancer) : Similar cytotoxic effects were observed, suggesting a broad spectrum of anticancer activity.

In a study focused on quinazoline derivatives, several compounds demonstrated potent inhibition of epidermal growth factor receptor (EGFR), a key player in cancer progression. For example, derivatives with modifications at the quinazoline core showed IC50 values as low as 0.096 μM against EGFR, highlighting their potential as targeted anticancer agents .

Antibacterial and Antitubercular Activity

The compound has also been tested for its antibacterial and antitubercular activities. Notably:

  • Antibacterial Activity : The compound exhibited minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against various bacterial strains, including Staphylococcus albus and Streptococcus pyogenes. This suggests that the compound can be effective against Gram-positive bacteria .
  • Antitubercular Activity : In vitro studies using the microplate Alamar blue assay demonstrated that the compound effectively inhibited Mycobacterium tuberculosis, with significant activity comparable to standard drugs like streptomycin .

Case Studies

  • Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and screened for biological activity. Among these, several compounds showed excellent antibacterial and antitubercular properties, reinforcing the potential of quinazoline-based structures in drug development .
  • Molecular Docking Studies : Computational studies have been conducted to understand the interaction between the synthesized compounds and their biological targets. These studies revealed favorable binding affinities with key proteins involved in bacterial resistance mechanisms and cancer cell proliferation .

Properties

Molecular Formula

C17H20N4O5S

Molecular Weight

392.4 g/mol

IUPAC Name

N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C17H20N4O5S/c1-10(22)18-4-5-19-15(23)3-2-6-21-16(24)11-7-13-14(26-9-25-13)8-12(11)20-17(21)27/h7-8H,2-6,9H2,1H3,(H,18,22)(H,19,23)(H,20,27)

InChI Key

IGVOGLAICHYSTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3

Origin of Product

United States

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